4',5,6,7-Tetramethoxyflavone is a natural product found in Citrus reticulata, Marrubium peregrinum, and other organisms with data available.
See also: Tangerine peel (part of); Citrus aurantium fruit rind (part of).
Scutellarein tetramethyl ether
CAS No.: 1168-42-9
Cat. No.: VC21342649
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1168-42-9 |
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Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 |
Standard InChI Key | URSUMOWUGDXZHU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
Melting Point | 166 - 167 °C |
Chemical Identification and Properties
Molecular Structure and Identification
Scutellarein tetramethyl ether is chemically identified as the tetra-O-methyl derivative of scutellarein, a flavonoid compound. It belongs to the larger family of tetramethoxyflavones and is characterized by four methoxy groups at positions 4', 5, 6, and 7 of the flavone skeleton . The compound is officially registered with the Chemical Abstracts Service (CAS) number 1168-42-9 .
This compound is known by several synonyms in the scientific literature including:
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5,6,7,4'-Tetramethoxyflavone
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Tetramethyl-O-scutellarin
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Tetra-O-methylscutellarein
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5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Physical and Chemical Properties
Scutellarein tetramethyl ether possesses distinct physical and chemical properties that are important for understanding its behavior in various applications. The key properties are summarized in the table below:
Scutellarein tetramethyl ether requires specific storage conditions for optimal stability. It is recommended to store the compound refrigerated (0-10°C) and protected from light . The compound has been noted to be heat sensitive, which should be considered during experimental design and storage protocols .
Natural Sources and Occurrence
Plant Sources
Scutellarein tetramethyl ether has been identified as a natural component in several plant species. This flavonoid occurs as a plant metabolite and has been reported in:
In Chromolaena odorata, commonly known as Siam weed, scutellarein tetramethyl ether has been identified as an active hemostatic component . This plant has been traditionally used for centuries in tropical countries for its stop-bleeding properties, with the compound playing a significant role in its medicinal effects.
Biological Activities
Hemostatic Properties
One of the most significant biological activities of scutellarein tetramethyl ether is its hemostatic (blood-clotting) effect. Research has demonstrated that this compound is an active hemostatic component in Chromolaena odorata leaf extract . Studies have shown that gel preparations containing the extract with scutellarein tetramethyl ether as an active component exhibit remarkable hemostatic activity, confirming the traditional use of the plant for stop-bleeding applications.
In experimental studies, gel preparations containing 0.3% and 1.5% w/w of the extract (with scutellarein tetramethyl ether as the active component) could stop bleeding within 0.30 ± 0.07 minutes, compared to the control (70% ethanol) which took 1.14 ± 0.13 minutes . The blood precipitation percentages for these gel preparations were 80% and 90% respectively, indicating strong hemostatic efficacy .
Anti-inflammatory Effects
Scutellarein (SCT) has demonstrated significant anti-inflammatory properties through multiple mechanisms. Research has shown that it can reduce inflammatory responses by inhibiting Src kinase activity . In particular:
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Scutellarein significantly inhibited nitric oxide (NO) production in a dose-dependent manner
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It reduced the mRNA expression levels of inducible NO synthase (iNOS) and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-activated RAW264.7 cells
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The compound dampened nuclear factor (NF)-κB-driven expression of luciferase reporter genes
At the molecular level, scutellarein appears to directly target Src kinase, with significant inhibition of Src kinase activity observed at 200 μM concentration in in vitro studies . Additionally, it reduced the phosphorylation level of Src induced by MyD88 overexpression in HEK293 cells and decreased Src phosphorylation mediated by HA-Src .
Other Biological Activities
Beyond its hemostatic and anti-inflammatory properties, scutellarein tetramethyl ether has been reported to function as:
These additional biological activities suggest broader therapeutic potential that warrants further investigation.
Research Findings
Hemostatic Gel Preparations
Significant research has been conducted on developing hemostatic gel preparations from Chromolaena odorata leaf extract, with scutellarein tetramethyl ether as the active component. Studies have evaluated both hydrous and anhydrous gel formulations for stop-bleeding applications.
Key findings from this research include:
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The appropriate concentration range for effective hemostatic activity was determined to be 0.3-1.5% w/w of the extract in gel preparations
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Most formulations (hydrous and anhydrous) could stop bleeding within 0.20 ± 0.05 minutes, with the exception of 0.3% w/w hydrous gel
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The anhydrous gel containing 1.5% w/w of the extract demonstrated the highest cumulative percent permeation per unit area (%/cm²) during 6-30 hours of study
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The permeation of scutellarein tetramethyl ether through pig skin was quantified using HPLC, providing insight into the compound's transdermal behavior
These findings indicate the potential for developing effective hemostatic products based on scutellarein tetramethyl ether for wound management and surgical applications.
Anti-inflammatory Mechanisms
Research into the anti-inflammatory effects of scutellarein has revealed detailed mechanisms of action. The compound appears to exert its anti-inflammatory effects primarily through inhibition of the Src kinase pathway and subsequent downregulation of NF-κB signaling .
Specific mechanisms elucidated through research include:
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Direct inhibition of Src kinase activity in a dose-dependent manner
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Reduction of Src phosphorylation in various cellular contexts
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Inhibition of inflammatory mediator production, including NO and pro-inflammatory cytokines
These findings suggest that scutellarein tetramethyl ether could have potential applications in the management of inflammatory conditions through the inhibition of specific molecular pathways.
The compound is typically supplied as a research-grade chemical for laboratory use, with specifications suitable for analytical and experimental applications.
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